molecular formula C23H15ClO3S B11956053 Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate CAS No. 27052-27-3

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate

Katalognummer: B11956053
CAS-Nummer: 27052-27-3
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: WHUYXGYBBDXGJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate typically involves the reaction of 4-chlorothiophenol with 1-hydroxy-2-naphthoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenyl thiocyanate: Contains a thiocyanate group instead of the thioether group.

    4-Chlorophenyl isothiocyanate: Similar structure but with an isothiocyanate group.

    1-Hydroxy-2-naphthoic acid: Lacks the phenyl and thioether groups

Uniqueness

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

27052-27-3

Molekularformel

C23H15ClO3S

Molekulargewicht

406.9 g/mol

IUPAC-Name

phenyl 4-(4-chlorophenyl)sulfanyl-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H15ClO3S/c24-15-10-12-17(13-11-15)28-21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)27-16-6-2-1-3-7-16/h1-14,25H

InChI-Schlüssel

WHUYXGYBBDXGJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=CC=C(C=C4)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.